
1,7,11-Trihydroxytetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,11-Trihydroxytetracene-5,12-dione is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three hydroxyl groups and two ketone groups on the tetracene backbone. This compound has garnered interest due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,11-Trihydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the hydroxylation of tetracene-5,12-dione. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce hydroxyl groups at specific positions on the tetracene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,7,11-Trihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetracene-5,12-quinone derivatives.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated tetracene derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,7,11-Trihydroxytetracene-5,12-dione involves its interaction with DNA and key enzymes. It predominantly interacts with DNA via the minor groove, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its potential anticancer activity, as it can induce apoptosis in cancer cells by activating caspase-3 and promoting lactate dehydrogenase release .
類似化合物との比較
Similar Compounds
Tetracene-5,12-dione: Lacks the hydroxyl groups present in 1,7,11-Trihydroxytetracene-5,12-dione.
1,6,11-Trihydroxy-5,12-tetracenedione: Similar structure but with hydroxyl groups at different positions.
5-Fluoro-1H-pyrimidine-2,4-dione: Another compound studied for its anticancer potential.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for further research and development in the field of anticancer therapeutics.
特性
CAS番号 |
94620-40-3 |
|---|---|
分子式 |
C18H10O5 |
分子量 |
306.3 g/mol |
IUPAC名 |
1,7,11-trihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O5/c19-12-5-1-3-8-10(12)7-11-15(17(8)22)18(23)14-9(16(11)21)4-2-6-13(14)20/h1-7,19-20,22H |
InChIキー |
ZTAOGQOEYFMIKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


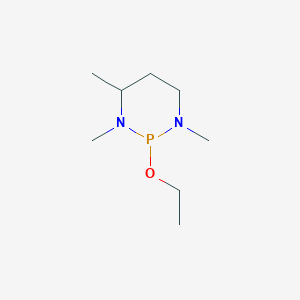
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
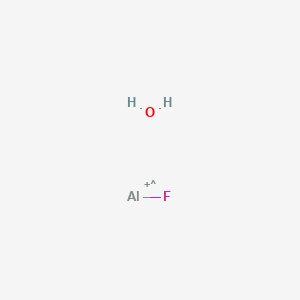
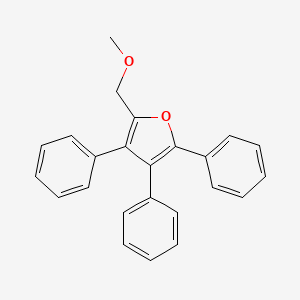
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
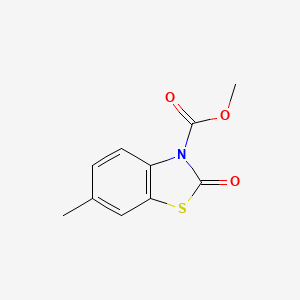
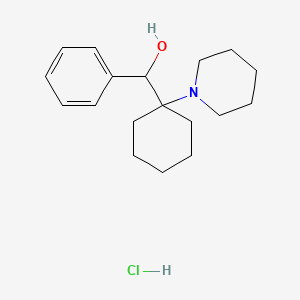

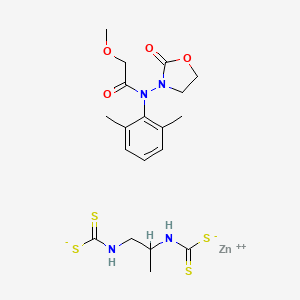
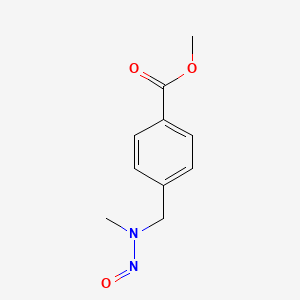
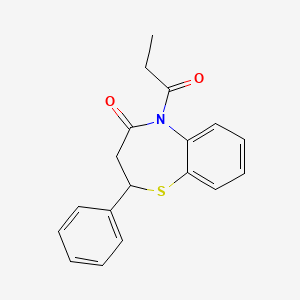
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)


